1-Tosyltetraethylene glycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosyltetraethylene glycol is an organic compound that belongs to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are known for their excellent leaving group properties in nucleophilic substitution reactions . This compound is derived from tetraethylene glycol, which is a polyether compound with the formula C8H18O5 . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tosyltetraethylene glycol can be synthesized through the tosylation of tetraethylene glycol. The process involves the reaction of tetraethylene glycol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine . The reaction typically takes place at room temperature and results in the formation of this compound along with the by-product, hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Tosyltetraethylene glycol undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of the tosylate group, this compound is highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary and secondary amines, and thiolates are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of nucleophile used. For example, reaction with sodium methoxide yields methoxy-substituted tetraethylene glycol, while reaction with an amine results in an amino-substituted product .
Scientific Research Applications
1-Tosyltetraethylene glycol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Tosyltetraethylene glycol is primarily based on its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is easily displaced by nucleophiles, facilitating the formation of new chemical bonds . This property makes it a valuable reagent in organic synthesis, where it is used to introduce various functional groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol Derivatives: Compounds like polyethylene glycol (PEG) and its derivatives, such as PEG-tosylate, exhibit similar properties and are used in similar fields.
Uniqueness
1-Tosyltetraethylene glycol is unique due to its specific structure, which combines the properties of tetraethylene glycol and the tosylate group. This combination allows for versatile reactivity and makes it suitable for a wide range of applications in organic synthesis, bioconjugation, and material science .
Properties
Molecular Formula |
C15H24O7S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol |
InChI |
InChI=1S/C15H24O7S/c1-13-2-4-14(5-3-13)23(18,19)15(17)12-22-11-10-21-9-8-20-7-6-16/h2-5,15-17H,6-12H2,1H3 |
InChI Key |
LCPYCGXXFACDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(COCCOCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.